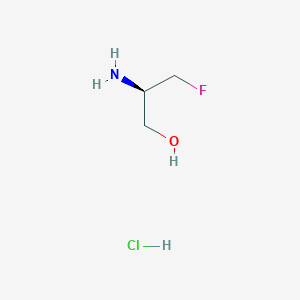

(R)-2-Amino-3-fluoropropan-1-ol hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-3-fluoropropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUKCMQZXUNXTL-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CF)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CF)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-fluoropropan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a chiral precursor, such as ®-glycidol.

Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-Amino-3-fluoropropan-1-ol hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of chiral catalysts to maintain enantiomeric purity.

Temperature Control: Precise temperature control to avoid side reactions.

Purification: Techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-fluoropropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.

Reduction: LiAlH4, ether as solvent, reflux conditions.

Substitution: Nucleophiles like thiols or amines, polar aprotic solvents, elevated temperatures.

Major Products

Oxidation: Formation of ®-2-Amino-3-fluoropropanal.

Reduction: Formation of ®-2-Amino-3-fluoropropane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While specific applications of "(R)-2-Amino-3-fluoropropan-1-ol hydrochloride" are not detailed in the provided search results, the related compounds and available data offer some insight.

Chemical and Physical Properties

This compound, with the molecular formula and a molecular weight of 129.56 g/mol, is a compound with several computed properties . These include:

- Hydrogen Bond Donor Count: 3

- Hydrogen Bond Acceptor Count: 3

- Rotatable Bond Count: 2

- Exact Mass: 129.0356698 Da

- Monoisotopic Mass: 129.0356698 Da

"this compound" has the following identifiers :

- IUPAC Name: (2R)-2-amino-3-fluoropropan-1-ol;hydrochloride

- InChI: InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1

- InChIKey: YRUKCMQZXUNXTL-DFWYDOINSA-N

- SMILES: C(C@HN)O.Cl

Related Compounds and Potential Applications

2-amino-3-fluoropropan-1-ol hydrochloride is categorized as one of many organic compounds in the life science products catalog of American Elements . American Elements can produce life science materials in most volumes, including bulk quantities, and can also produce materials to customer specifications . They can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to many standard grades when applicable, including Mil Spec (military grade), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades .

The broader category of peptidyl mono-fluoromethyl ketones (FMKs), which may incorporate fluorinated amino alcohols, are of interest in the synthesis of potent enzyme inhibitors . For example, they have been explored as inhibitors of MALT1 paracaspase and SARS-CoV .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-fluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence biochemical pathways by acting as an inhibitor or activator, depending on its structure and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of fluorinated amino alcohols, which are pivotal in drug design due to fluorine’s ability to enhance metabolic stability and bioavailability. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Fluorination Impact: Monofluorination (e.g., at C3 in the target compound) balances metabolic stability and solubility. In contrast, trifluorinated analogs (e.g., CAS 1255946-09-8) exhibit higher lipophilicity (logP ~1.8 vs. ~0.5 for monofluoro) but reduced aqueous solubility, limiting their utility in hydrophilic formulations . Difluorinated derivatives (e.g., CAS 2569698-46-8) show enhanced binding to hydrophobic enzyme pockets, making them candidates for kinase inhibitors .

Stereochemical Influence: The R-configuration in the target compound is associated with β-adrenergic receptor antagonism, whereas its S-enantiomer may lack selectivity . Similarly, (S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride (CAS 1255946-09-8) shows 10-fold lower IC₅₀ in viral protease assays compared to its R-form .

Aromatic vs. Aliphatic Fluorination :

- Aryl-fluorinated analogs (e.g., CAS 2095772-93-1) demonstrate stronger π-π stacking interactions in CNS targets, whereas aliphatic fluorination (as in the target compound) optimizes passive membrane diffusion .

Synthetic Accessibility :

- The target compound’s synthesis is more straightforward (asymmetric catalysis) compared to polyfluorinated or aryl-substituted analogs, which require multi-step halogenation and resolution .

Biological Activity

(R)-2-Amino-3-fluoropropan-1-ol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features, including an amino group, a hydroxyl group, and a fluorinated carbon. This compound is part of a broader class of fluorinated amino alcohols which have shown significant biological activity, particularly in the context of neurological and metabolic disorders.

Chemical Structure and Properties

The molecular formula for this compound is C₃H₈ClFNO. Its structural characteristics contribute to its biological activities, which include potential applications in drug development. The presence of fluorine is particularly notable as it can influence the pharmacokinetics and biological interactions of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈ClFNO |

| Molecular Weight | 129.55 g/mol |

| Stereochemistry | Chiral (R) |

| Solubility | Soluble in water |

Research indicates that this compound may interact with various biological targets. Its mechanism of action is believed to involve modulation of neurotransmitter systems and stabilization of microtubules, which are critical for cellular structure and function.

Interaction Studies

Studies have demonstrated that compounds similar to this compound can stabilize microtubules, impacting cellular processes such as mitosis and intracellular transport. For instance, the compound has been evaluated in cell-based assays to assess its ability to enhance tubulin polymerization, a key factor in microtubule stability.

Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated amino alcohols:

Study 1: Microtubule Stabilization

A study published in the Journal of Medicinal Chemistry explored various fluorinated compounds for their ability to stabilize microtubules. It was found that compounds with similar structures to this compound significantly increased levels of acetylated tubulin, indicating enhanced microtubule stability .

Study 2: Neuroprotective Properties

Research involving transgenic mouse models demonstrated that certain fluorinated amino alcohols could reduce tau pathology associated with neurodegenerative diseases. These findings suggest potential therapeutic applications for this compound in treating conditions like Alzheimer's disease .

Q & A

Q. What are the standard protocols for synthesizing (R)-2-Amino-3-fluoropropan-1-ol hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective fluorination of a propanol precursor. For example, nucleophilic substitution of a 3-hydroxypropanol derivative using a fluorinating agent (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Chiral resolution techniques, such as diastereomeric salt crystallization or chiral chromatography, are critical for isolating the (R)-enantiomer.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : A multi-technique approach is recommended:

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to confirm enantiomeric purity (>99% ee).

- ¹H/¹³C/¹⁹F NMR to verify substituent positions and fluorine integration.

- Mass spectrometry (HRMS) for molecular ion confirmation.

- Karl Fischer titration to quantify hygroscopicity, critical for storage protocol design .

Advanced Research Questions

Q. How can researchers address instability issues during storage or experimental use?

- Methodological Answer : Instability often arises from the proximity of amino, hydroxyl, and fluorine groups, which may lead to hydrolysis or thermal decomposition. Mitigation strategies include:

- Storage : Under inert gas (N₂/Ar) at −20°C in desiccated amber vials to limit moisture and light exposure .

- In situ Stabilization : Use of buffered solutions (pH 4–6) in biological assays to prevent salt dissociation .

- Thermal Analysis : TGA/DSC studies to identify decomposition thresholds (e.g., >150°C) for safe handling .

Q. How can contradictory data in pharmacological activity studies be resolved?

- Methodological Answer : Contradictions often stem from variability in assay conditions or impurity profiles. Systematic approaches include:

- Batch-to-Batch Consistency Checks : Compare HPLC purity (>98%) and enantiomeric excess across synthesized batches .

- Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293 for receptor binding assays) and control for fluorinated compound interactions with media components .

- Meta-Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor and relevance .

Q. What strategies optimize the compound’s solubility and bioavailability in in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% v/v) to enhance aqueous solubility while minimizing cytotoxicity.

- Prodrug Derivatization : Temporarily mask the hydroxyl group (e.g., acetyl protection) to improve membrane permeability, followed by enzymatic cleavage in vivo .

- Pharmacokinetic Profiling : Monitor plasma half-life via LC-MS/MS to adjust dosing regimens and account for fluorine’s metabolic resistance .

Data Contradiction and Validation

Q. How should researchers validate conflicting results in fluorinated compound reactivity?

- Methodological Answer :

- Controlled Replication : Repeat reactions under strictly anhydrous conditions to rule out hydrolysis artifacts.

- Isotopic Labeling : Use ¹⁸O-water or D₂O to trace unintended hydrolysis pathways .

- Computational Modeling : DFT calculations to predict fluorine’s electronic effects on reaction intermediates (e.g., SN2 vs. SN1 mechanisms) .

Safety and Environmental Considerations

Q. What safety protocols are critical for handling fluorinated derivatives in lab settings?

- Methodological Answer :

- Ventilation : Use fume hoods rated for volatile fluorinated compounds to prevent inhalation risks.

- Waste Disposal : Segregate fluorine-containing waste per ECHA guidelines to avoid environmental persistence .

- PPE : Nitrile gloves and safety goggles, as HF byproducts may form under extreme conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.